Home > Products > Screening Compounds P112863 > N-(3-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
N-(3-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide -

N-(3-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Catalog Number: EVT-5406340
CAS Number:
Molecular Formula: C18H19ClN2O3
Molecular Weight: 346.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-chloro-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

  • Compound Description: This series of compounds, along with carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i), were synthesized and evaluated for antimicrobial activity and subjected to docking studies [].
  • Relevance: While sharing the carboxamide functional group with the target compound, this series diverges significantly with the inclusion of a thiophene ring, a dioxaphosphol group, and a β-lactam ring. The structural differences suggest that these compounds belong to different chemical classes than N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide.

N-{2-[4-(β-D-Glucopyranosyloxy)-2-methylphenyl]-1,1-dimethyl-2-oxoethyl}-3-methylthiophene-2-carboxamide (GPTC)

  • Compound Description: GPTC is a metabolite of the fungicide isofetamid and was synthesized on a decagram scale [].

6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC)

  • Compound Description: This compound underwent spectroscopic characterization, DFT calculations, and docking studies to investigate its properties and potential as an anti-inflammatory agent targeting the transient receptor potential cation channel [].

N-[3-Chloro-2-(aryl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide derivatives

  • Compound Description: This series of compounds, synthesized from isoniazid and various aromatic aldehydes, were evaluated for anticonvulsant and antimycobacterial activities [].
  • Compound Description: This series, designed as potential antimycobacterial agents, were synthesized and evaluated for their activity against M. tuberculosis H37RV strain. Molecular docking and dynamics studies provided insights into their mechanism of action, potentially involving the mycobacterial InhA enzyme [].

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist identified through structure-based drug design. Its structure, complexed with the CGRP receptor, was determined with 1.6 Å resolution. This compound exhibits potential as a clinical candidate for acute migraine treatment [].
  • Relevance: HTL22562 shares a carboxamide group with the target compound but features a significantly more complex structure. Notably, HTL22562 lacks the halogenated aromatic ring and furan ring present in N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, indicating they belong to different chemical classes.
  • Compound Description: TAK-220 is a piperidine-4-carboxamide CCR5 antagonist identified through optimization efforts to improve metabolic stability while maintaining high CCR5 binding affinity and potent inhibition of HIV-1 entry [].
  • Compound Description: This compound was studied for its crystal structure, revealing two molecules in the asymmetric unit with differing planarity and hydrogen bonding patterns. The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonding interactions [].
  • Relevance: Although this compound shares a chlorinated methylphenyl group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, the structures are otherwise quite different. The lack of a piperidine ring, furan ring, and carboxamide group in this compound distinguishes it from the target.
  • Compound Description: Inspired by the anthranilic diamide insecticide chlorantraniliprole, this series of compounds was designed and synthesized to investigate their insecticidal activity. Preliminary bioassays showed moderate to good activity against Mythimna separata and unexpectedly, fungicidal activity against five fungi [].
  • Relevance: Sharing the carboxamide group and halogenated aromatic ring motifs with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, this series utilizes a pyrazole ring system and lacks the piperidine and furan rings present in the target compound. This indicates a distinct chemical class despite shared functionalities.

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues

  • Compound Description: This series of compounds was synthesized using a catalytic, eco-friendly approach and then screened for in vitro antibacterial and antifungal activity against a panel of microorganisms [].
  • Relevance: This series features a carboxamide group like N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide but incorporates a tetrahydropyrimidine ring, a β-lactam, and an indole moiety, which are absent in the target. This difference in core structure suggests they belong to different chemical classes.

N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide (Z-1)

  • Compound Description: This compound, an α-thio-β-chloroacrylamide derivative, was studied for its solubility in 12 pure solvents at different temperatures to guide large-scale synthesis and isolation [].

3-Hydroxy-N-(4-oxo-2-arylthiazolidin-3-yl)quinoxaline-2-carboxamides and N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides

  • Compound Description: These two series of heterocyclic compounds were synthesized from a common precursor, 3-hydroxyquinoxaline-2-carbohydrazide, through a series of reactions involving condensation and cyclization [].
  • Relevance: These series, while containing the carboxamide group like N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, feature a quinoxaline ring and either a thiazolidine or a β-lactam ring. These structural differences, including the absence of a furan ring and a differently substituted aromatic ring, place these compounds in different chemical classes than the target.

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4)

  • Compound Description: This compound, identified through structure-based virtual screening, acts as a multi-target ligand for aminergic GPCRs. It displays a unique antipsychotic profile with low affinity for off-targets, making it a promising candidate for further optimization [].
  • Relevance: While sharing the carboxamide group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, [11C]BAK4-51 incorporates a piperazine ring, an indole moiety, and a differently substituted halogenated aromatic ring. The absence of a piperidine and furan ring further distinguishes it from the target compound, indicating different chemical classes.

3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides

  • Compound Description: This series of compounds, synthesized from ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate, were investigated for their antioxidant and antimicrobial activities [].
  • Relevance: Though sharing the carboxamide functional group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, these compounds incorporate a nitro-substituted naphthofuran system and a β-lactam ring. Additionally, they lack the piperidine and furan ring features found in the target compound, suggesting they belong to a different chemical class.

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent CGRP receptor antagonist developed for the treatment of migraine. It demonstrates favorable potency, toxicology, and solubility profiles, leading to its selection as a clinical candidate [].
  • Relevance: BMS-694153 shares the carboxamide group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, but lacks the halogenated aromatic ring and furan ring features. Instead, it incorporates a quinazolinone ring, an indazole group, and two piperidine rings, making its structure significantly different from the target compound and suggesting a different chemical class.

4-[3-Chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridyl]-N-[5-(trifluoromethyl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxamide (V116517)

  • Compound Description: V116517 is a potent TRPV1 antagonist identified through structure-activity relationship studies. Its favorable pharmacological properties led to its selection as a clinical candidate for pain management [].
  • Relevance: This compound, while sharing the carboxamide functional group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, incorporates two pyridine rings, a dihydropyridine ring, and a dihydroxyethyl substituent. It lacks the piperidine and furan ring systems present in the target compound. This suggests that V116517 belongs to a different chemical class.

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

  • Compound Description: The crystal structure of this compound was determined, providing insights into its solid-state arrangement and intermolecular interactions [].
  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It emerged as a potential backup for clopidogrel, demonstrating potent inhibition of ADP-induced platelet aggregation and promising in vivo antiplatelet and antithrombotic activities [].

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound and its crystalline salt forms are disclosed, along with pharmaceutical compositions containing them. The application also highlights their potential use in treating cancer and other proliferative diseases [].

(S)-5-Chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide derivatives

  • Compound Description: A method for preparing these derivatives, which act as inhibitors of blood coagulation factor Xa, is described, starting from 1-fluoro-4-nitrobenzene. The procedure enables the production of the derivatives with high purity and yield [].
  • Relevance: Sharing the carboxamide group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, these derivatives utilize a thiophene ring, an oxadiazine ring, and an oxazolidinone ring system. They lack the piperidine and furan rings present in the target compound. This suggests that they belong to different chemical classes.

N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide (5o)

  • Compound Description: This compound is part of a series of 2-azetidinones evaluated for their antimicrobial efficacy and β-lactamase inhibitory activity. Compound 5o displayed the highest activity within the series against both Gram-positive and Gram-negative bacteria, as well as against fungal strains [].

N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide

  • Compound Description: The crystal structure of this compound was determined, revealing a planar conformation stabilized by an intramolecular hydrogen bond [].
  • Relevance: While this compound shares the carboxamide group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, it features an isoxazole ring and a nitro-substituted benzene ring, but lacks the piperidine and furan ring found in the target. This difference in structure suggests a different chemical class.

N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide derivatives

  • Compound Description: This series of compounds were developed as potent and CNS penetrant positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 1 (mGlu1). Notably, these PAMs potentiated both wild-type human mGlu1 and mutant mGlu1 receptors found in schizophrenic patients [].
  • Compound Description: SR144528 is a high-affinity cannabinoid CB2 receptor antagonist. Studies exploring its binding site interactions revealed the critical role of its amide group for CB2 affinity and efficacy. Additionally, aromatic stacking interactions within the CB2 receptor's TMH5/6 aromatic cluster were identified as important for its activity [].
  • Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels as potential antihypertensive agents. Structure-activity relationship studies highlighted the significance of the isopropyl substituent at the benzylic position for potent activity [].

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: Several crystalline forms of this compound, including Form B, were prepared and characterized [].
  • Compound Description: This compound, along with its intermediates and preparation methods, is described. Notably, the synthesis involves a formamidine acetate hydrolysis and subsequent reduction steps [].
  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural features of different chemotypes. It exhibits potential as a therapeutic agent for schizophrenia, showing significant effects in rodent models without undesirable central nervous system side effects [].

N-(2-pyridylmethyl)-2-hydroxymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxybenzylamino)-5-pyrimidine-carboxamide (NHPPC)

  • Compound Description: NHPPC, an avanafil analogue, is a potential type 5 phosphodiesterase (PDE5) inhibitor investigated for treating erectile dysfunction. Studies assessed its plasma protein binding, metabolic stability, cytochrome P450 enzyme interactions, and pharmacokinetic profile [].
  • Relevance: This compound shares the carboxamide group with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, but incorporates a pyrimidine ring, a pyrrolidine ring, and lacks the piperidine and furan rings found in the target compound. This difference in structure suggests they belong to different chemical classes.

8-Chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide (4a) and analogues

  • Compound Description: This series of tricyclic pyrazoles, with compound 4a being the lead, was synthesized and evaluated for its affinity to cannabinoid receptors. Several analogues showed potent binding to either CB1 or CB2 receptors, with some demonstrating superior CB2 receptor binding compared to the parent ligand [].
  • Compound Description: D01-4582, an α4β1 integrin antagonist, exhibited significant strain differences in pharmacokinetics in beagles and rats. This variability was attributed to albumin genetic polymorphisms, specifically impacting the drug's binding affinity and ultimately influencing its clearance [, ].
  • Relevance: While sharing a halogenated aromatic ring with N-(3-chloro-2-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, this compound lacks the carboxamide group, piperidine ring, and furan ring. Instead, it features a pyrrolidine ring, a urea group, and a benzoic acid moiety. This difference in structure suggests they belong to different chemical classes. , [](https://www.semanticscholar.org/paper/9021f07

Properties

Product Name

N-(3-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C18H19ClN2O3/c1-12-14(19)4-2-5-15(12)20-17(22)13-7-9-21(10-8-13)18(23)16-6-3-11-24-16/h2-6,11,13H,7-10H2,1H3,(H,20,22)

InChI Key

SMERQSUYCLXCFN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.